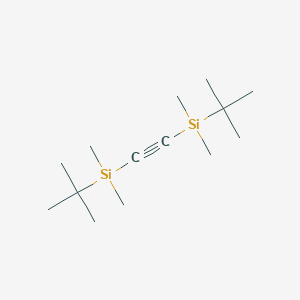

Bis(tert-butyldimethylsilyl)acetylene

Description

Significance of Silyl-Substituted Alkynes in Contemporary Organic Synthesis

Silyl-substituted alkynes are invaluable intermediates in organic synthesis, primarily serving two major roles: as protected forms of terminal alkynes and as versatile coupling partners in a myriad of carbon-carbon bond-forming reactions. The silyl (B83357) group, typically a trialkylsilyl moiety, effectively masks the acidic proton of a terminal alkyne, preventing unwanted side reactions in multistep syntheses. This protective strategy is crucial when other functional groups in the molecule are incompatible with the conditions required for manipulating the alkyne.

Beyond their protective function, silylacetylenes are pivotal in a range of powerful synthetic transformations. They participate in well-established cross-coupling reactions such as the Sonogashira, Stille, and Suzuki couplings, enabling the formation of complex conjugated systems. Furthermore, the silicon-carbon bond in silylalkynes can be selectively cleaved under mild conditions, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to regenerate the terminal alkyne in situ for subsequent reactions. This "masked alkyne" strategy allows for a level of control and selectivity that is often difficult to achieve with the parent acetylene (B1199291). Their utility also extends to cycloaddition reactions, where they can serve as robust dienophiles or dipolarophiles for the construction of cyclic and heterocyclic systems.

Distinctive Reactivity Modulations by the tert-Butyldimethylsilyl Group on Alkyne Scaffolds

The choice of the silyl substituent has a profound impact on the stability and reactivity of the silylalkyne. While the trimethylsilyl (B98337) (TMS) group is widely used, the tert-butyldimethylsilyl (TBDMS) group offers distinct advantages due to its greater steric bulk. This increased steric hindrance significantly enhances the stability of the silylalkyne towards both acidic and basic conditions. researchgate.net For instance, while TMS-protected alkynes can be labile, TBDMS-protected counterparts exhibit greater resilience, allowing for a broader range of reaction conditions to be employed without premature cleavage of the protecting group. researchgate.net

This enhanced stability is a key factor in complex total synthesis endeavors where multiple synthetic steps are required. The TBDMS group can withstand conditions that would cleave a TMS group, enabling orthogonal deprotection strategies. The relative stability of common silyl protecting groups for alkynes generally follows the trend: TMS < TBDMS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). researchgate.net This predictable trend in stability allows chemists to strategically choose the appropriate silyl group for a given synthetic challenge.

| Silyl Group | Abbreviation | Relative Stability | Common Deprotection Conditions |

|---|---|---|---|

| Trimethylsilyl | TMS | Least Stable | Mild acid or base, Fluoride ions (e.g., TBAF) |

| tert-Butyldimethylsilyl | TBDMS | Moderately Stable | Fluoride ions (e.g., TBAF), Stronger acidic conditions |

| Triisopropylsilyl | TIPS | More Stable | Fluoride ions (e.g., TBAF), Strong acidic conditions |

| tert-Butyldiphenylsilyl | TBDPS | Most Stable | Harsh conditions, Fluoride ions (e.g., TBAF) |

Overview of Research Trajectories Pertaining to Bis(tert-butyldimethylsilyl)acetylene

While its trimethylsilyl analogue, Bis(trimethylsilyl)acetylene (B126346) (BTMSA), has been more extensively studied, Bis(tert-butyldimethylsilyl)acetylene has carved out its own niche in specialized applications where its enhanced stability is paramount. The synthesis of Bis(tert-butyldimethylsilyl)acetylene generally follows the established procedure for silylalkynes: the deprotonation of acetylene with a strong base, such as butyllithium (B86547), followed by quenching with two equivalents of tert-butyldimethylsilyl chloride. nih.gov

A significant area of research involving Bis(tert-butyldimethylsilyl)acetylene is in the field of organometallic chemistry, particularly in the synthesis of stable transition metal complexes. A notable example is the preparation of a shelf-stable Au(I) π-bis(tert-butyldimethylsilyl)acetylene triphenylphosphine (B44618) complex. rsc.org This complex has demonstrated efficacy as a pre-catalyst for various gold-catalyzed reactions, including glycosylation reactions. rsc.org The bulky TBDMS groups contribute to the stability of the complex, making it a convenient and reliable source of the active gold catalyst.

The utility of silylalkynes in cycloaddition reactions is another active area of investigation. While specific studies on the Diels-Alder reactions of Bis(tert-butyldimethylsilyl)acetylene are not extensively documented, the general reactivity of silylalkynes as dienophiles suggests its potential in this arena. The electron-withdrawing nature of the silyl groups can influence the regioselectivity of the cycloaddition, and the steric bulk of the TBDMS groups would be expected to direct the approach of the diene.

Furthermore, the principles of using bulky silyl-protected alkynes in cross-coupling reactions, such as the Cadiot-Chodkiewicz coupling, are well-established. nih.govwikipedia.orgnih.gov Although these studies often focus on mono-TBDMS-alkynes, the underlying principles of stability and reactivity are directly applicable to the bis-substituted analogue. The enhanced stability of the TBDMS groups in Bis(tert-butyldimethylsilyl)acetylene makes it a potentially valuable substrate for the synthesis of symmetrical and unsymmetrical diynes under conditions where less robust silyl groups might fail.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application/Research Area |

|---|---|---|---|

| Bis(tert-butyldimethylsilyl)acetylene | C14H30Si2 | 254.56 | Ligand in stable organometallic complexes (e.g., Au(I) pre-catalyst) rsc.org |

| Bis(trimethylsilyl)acetylene (BTMSA) | C8H18Si2 | 170.40 nih.gov | Reagent in cycloadditions and as a surrogate for acetylene nih.gov |

| (tert-Butyldimethylsilyl)acetylene | C8H16Si | 140.30 nih.gov | Building block in cross-coupling reactions and synthesis of complex molecules |

Structure

3D Structure

Properties

CAS No. |

23183-92-8 |

|---|---|

Molecular Formula |

C14H30Si2 |

Molecular Weight |

254.56 g/mol |

IUPAC Name |

tert-butyl-[2-[tert-butyl(dimethyl)silyl]ethynyl]-dimethylsilane |

InChI |

InChI=1S/C14H30Si2/c1-13(2,3)15(7,8)11-12-16(9,10)14(4,5)6/h1-10H3 |

InChI Key |

YRUARCSGWDQBNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C#C[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Bis Tert Butyldimethylsilyl Acetylene

Role of the tert-Butyldimethylsilyl Group in Directing Reaction Regioselectivity

The tert-butyldimethylsilyl (TBDMS) group, a sterically demanding substituent, plays a crucial role in directing the regioselectivity of chemical reactions involving bis(tert-butyldimethylsilyl)acetylene. Its significant steric bulk influences the approach of reagents, favoring bond formation at the less hindered positions. This steric hindrance can be strategically employed to control the outcome of various transformations, leading to the preferential formation of one regioisomer over others.

In glycosylation reactions, the strategic placement of bulky silyl (B83357) groups like TBDMS can alter the conformation of the glycosyl-donor ring, thereby controlling the stereoselectivity of the reaction. For instance, the presence of multiple TBDMS groups on a glycosyl donor can create significant steric hindrance, favoring attack from the less hindered face and leading to the exclusive formation of one anomer. This principle has been demonstrated in glycosylations where heavily silylated donors gave exclusively the β-glucoside due to steric hindrance for attack from the α-side.

Furthermore, the electronic properties of the silyl group can also influence reactivity and selectivity. While primarily known for its steric effects, the silyl group can exert an inductive effect that may favor the formation of a particular isomer. The interplay between steric and electronic effects of the TBDMS group is a key factor in achieving high regioselectivity in reactions involving bis(tert-butyldimethylsilyl)acetylene and related silylated compounds.

Elucidation of Reaction Pathways in Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and bis(tert-butyldimethylsilyl)acetylene is a valuable substrate in these processes. Mechanistic studies have been crucial in understanding the intricate pathways of these reactions.

Sonogashira-Type Cross-Coupling Mechanisms.nih.gov

The Sonogashira reaction, a cornerstone for the formation of carbon-carbon bonds between sp and sp2 hybridized carbons, involves a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The generally accepted mechanism consists of two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The palladium cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. wikipedia.org This is followed by a transmetalation step where a copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the palladium center. The final step is reductive elimination, which yields the cross-coupled product and regenerates the Pd(0) catalyst. wikipedia.org

The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by coordination with a Cu(I) salt to form the crucial copper acetylide intermediate. This intermediate then participates in the transmetalation step of the palladium cycle. wikipedia.org

While this dual-catalyst system is traditional, copper-free Sonogashira couplings have also been developed. In these systems, the activation of the alkyne is believed to occur directly at the palladium center. wikipedia.org The steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst, as well as the nature of the alkyne substituent, such as the tert-butyldimethylsilyl group, can significantly influence the reaction rate and efficiency. researchgate.netlibretexts.org

| Step | Description | Key Intermediates |

| Palladium Cycle | ||

| Oxidative Addition | Aryl/vinyl halide adds to Pd(0) | Pd(II)-aryl/vinyl halide complex |

| Transmetalation | Acetylide group is transferred from copper to palladium | Pd(II)-aryl/vinyl-alkynyl complex |

| Reductive Elimination | The coupled product is formed, regenerating Pd(0) | Aryl/vinyl-alkyne product, Pd(0) |

| Copper Cycle | ||

| Deprotonation | Base removes the acidic proton from the alkyne | Acetylide anion |

| Copper Acetylide Formation | Acetylide anion coordinates to Cu(I) | Copper(I) acetylide |

Stille Cross-Coupling Pathways.nih.gov

The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org The catalytic cycle is well-established and comprises three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition : The cycle initiates with the oxidative addition of the organic electrophile (R¹-X) to the Pd(0) catalyst, forming a Pd(II) intermediate, cis-[Pd(R¹)(X)L₂]. This intermediate can then isomerize to the more stable trans isomer. libretexts.org

Transmetalation : This is often the rate-determining step. An organostannane (R²-SnR₃) transfers the R² group to the palladium center, displacing the halide or pseudohalide. The mechanism of this step can vary, but an associative pathway involving a transient pentacoordinate palladium intermediate is commonly proposed. wikipedia.org

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond (R¹-R²) and regenerating the active Pd(0) catalyst. wikipedia.org

The use of bis(tert-butyldimethylsilyl)acetylene in Stille couplings would involve its prior conversion to a stannylacetylene derivative. The bulky tert-butyldimethylsilyl groups can influence the rate of transmetalation and the stability of the intermediates in the catalytic cycle.

| Step | Description | Key Intermediates |

| Oxidative Addition | Organic halide adds to Pd(0) | Pd(II)-alkyl/aryl halide complex |

| Transmetalation | Organic group is transferred from organostannane to palladium | Pd(II)-dialkyl/diaryl complex |

| Reductive Elimination | The coupled product is formed, regenerating Pd(0) | Coupled organic product, Pd(0) |

Kumada-Type Coupling Mechanistic Insights.nih.gov

The Kumada coupling reaction involves the cross-coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org The mechanism, particularly for palladium catalysis, is analogous to other cross-coupling reactions. wikipedia.org

The catalytic cycle typically proceeds through the following elementary steps:

Oxidative Addition : A Pd(0) species undergoes oxidative addition with the organic halide (R-X) to form a Pd(II) intermediate. wikipedia.org

Transmetalation : The Grignard reagent (R'-MgX) then transmetalates with the Pd(II) complex, where the R' group replaces the halide on the palladium center. wikipedia.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups (R and R') from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

In the context of bis(tert-butyldimethylsilyl)acetylene, it would first need to be converted into a Grignard reagent or coupled with a Grignard reagent derived from another starting material. The bulky silyl groups would likely play a significant role in the steric environment around the reacting centers, potentially influencing the rates of the transmetalation and reductive elimination steps.

Mechanistic Studies of Rhodium-Catalyzed Transformations.nih.gov

Rhodium catalysts are versatile tools for a variety of organic transformations. Mechanistic studies of rhodium-catalyzed reactions involving alkynes like bis(tert-butyldimethylsilyl)acetylene are crucial for understanding and optimizing these processes.

One important class of rhodium-catalyzed reactions is the asymmetric 1,4-addition of organometallic reagents to α,β-unsaturated ketones. Mechanistic investigations using techniques like ³¹P NMR spectroscopy have revealed the key steps in the catalytic cycle. nih.gov For the addition of aryltitanate reagents, the proposed cycle involves:

Insertion : The enone inserts into an aryl-rhodium species, forming an (oxa-π-allyl)rhodium intermediate. nih.gov

Silylation : This intermediate is then silylated by a chlorosilane, leading to the formation of a silyl enol ether and a chloro-rhodium complex. nih.gov

Transmetalation : The aryl group is transferred from the aryltitanate to the chloro-rhodium complex, regenerating the initial aryl-rhodium species. nih.gov

In reactions involving bis(tert-butyldimethylsilyl)acetylene, rhodium catalysts can facilitate various cycloaddition and intramolecular cyclization reactions. For instance, rhodium complexes have been shown to catalyze the intramolecular trans-bis-silylation of certain ethynyl-disilanylpyridine derivatives. nih.gov DFT calculations have been employed to elucidate the reaction mechanism, suggesting a pathway involving the migration of a silyl group on the rhodium atom to a carbon atom of the C=C bond, followed by a conformational change and elimination of the rhodium species to yield the final product. nih.gov

Exploration of Silylene-Alkyne Cycloaddition Mechanisms.wikipedia.orgbeilstein-journals.orgharvard.edu

The cycloaddition of silylenes, the silicon analogues of carbenes, with alkynes provides a direct route to silacyclopropenes. These reactions are of fundamental interest and have synthetic utility. The mechanism of these cycloadditions has been a subject of theoretical and experimental investigation.

Computational studies, often employing density functional theory (DFT), have been instrumental in probing the potential energy surfaces of these reactions. These studies help to determine the structures of transition states and intermediates, and to calculate the activation barriers for different reaction pathways. The reaction of silylenes with alkynes is generally believed to proceed through a concerted [1+2] cycloaddition mechanism.

Formation of Silacyclopropenes and Disilacyclohexadienes

The reaction of silylenes with acetylenes, including bis(tert-butyldimethylsilyl)acetylene, serves as a primary route to the formation of silacyclopropenes and 1,4-disilacyclohexa-2,5-dienes. The pathway to these products has been a subject of considerable investigation, as the initially expected products, silacyclopropenes, were often not the final isolated compounds. Instead, dimeric structures, the 1,4-disilacyclohexadienes, were frequently obtained, particularly in early studies involving the high-temperature generation of silylenes.

Theoretical studies, using density functional theory (DFT), suggest that the reaction proceeds via the [2+1] cycloaddition of a silylene intermediate with the acetylene (B1199291) to form the silacyclopropene. An alternative pathway involving a silene intermediate undergoing a [2+2] cycloaddition was found to have a high activation energy, making the silylene pathway more kinetically and thermodynamically favorable. The formation of 1,4-disilacyclohexadienes is believed to occur through subsequent reactions of the initially formed silacyclopropene. One proposed mechanism involves the dimerization of the silacyclopropene intermediate. However, other pathways have been suggested, including the reaction of a silacyclopropene with another silylene molecule to form a disilacyclobutene, which can then react further.

The reaction is highly dependent on the nature of the substituents on both the silylene and the acetylene. For instance, sterically hindered silylenes are kinetically stabilized and may not react with acetylenes to form disilacyclohexadienes. Conversely, less sterically demanding silylenes, such as dimethylsilylene, react readily. Platinum-catalyzed reactions have also been shown to convert disilacyclobutenes and acetylenes into 1,4-disilacyclohexadienes under milder conditions than thermal reactions. The catalytic cycle is proposed to involve the oxidative addition of the Si-Si bond to the platinum center, followed by acetylene insertion.

Characterization of Biradical Intermediates

The electronic structure of 1,4-disilacyclohexadienes has been a topic of interest, particularly concerning the potential for biradical character. Reactivity studies performed on certain 1,4-disilacyclohexadiene derivatives have indicated that a singlet diradical resonance form contributes significantly to the ground electronic state. This characteristic arises from the cyclic cross-conjugational-type interactions between the endocyclic C=C double bonds and the bridging silicon atoms. These compounds can serve as valuable models for studying such electronic phenomena. The geometry of the 1,4-disilacyclohexadiene ring, which often adopts a nonplanar, slightly twisted chair conformation, is influenced by both steric and electronic factors that can affect the extent of biradical character.

Studies on Silyl Migration Phenomena

Silyl migration is a fundamental process in organosilicon chemistry. In the context of the reactions of silylenes with acetylenes, the potential for silyl group migrations exists within the intermediates. For example, the rearrangement of a silacyclopropene could involve the migration of a silyl substituent. While specific studies focusing on silyl migration directly involving bis(tert-butyldimethylsilyl)acetylene were not prominent in the surveyed literature, intermolecular silyl migrations are well-documented in other systems. These migrations can be influenced by solvents and reagents, such as the transfer of a tert-butyldimethylsilyl group between two different oxygen atoms in the presence of sodium hydride, with the solvent (e.g., DMF vs. THF) dictating the product distribution.

Electrophilic Activation and Hydride Abstraction Reactions

The π-system of bis(tert-butyldimethylsilyl)acetylene can be activated by coordination to an electrophilic metal center. A notable example is its reaction with a gold(I) source, such as [Ph₃PAu]⁺, to form a stable, linear η²-alkyne π complex. This complex, Au(I) π-bis(tert-butyldimethylsilyl)acetylene triphenylphosphine (B44618), has been characterized and serves as an effective and shelf-stable pre-catalyst for various gold(I)-catalyzed reactions that rely on alkyne π-activation. This activation renders the alkyne more susceptible to nucleophilic attack.

Hydride abstraction reactions represent a powerful method for C-H bond functionalization by creating cationic intermediates. Reagents such as quinones (e.g., DDQ) or carbocations are commonly employed to remove a hydride ion from a suitable substrate. While specific examples of hydride abstraction directly from the alkyl groups of bis(tert-butyldimethylsilyl)acetylene are not detailed in the provided sources, this class of reaction is broadly applicable in organic synthesis. The general mechanism involves the transfer of a hydride (H⁻) from the organic molecule to the oxidant, generating a carbocation. This carbocation can then be trapped by a nucleophile or undergo rearrangement or elimination. The feasibility of such a reaction depends on the stability of the resulting carbocation.

Deprotection and Functional Group Interconversion Mechanisms of tert-Butyldimethylsilyl Ethers

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its stability and selective removal under specific conditions. The following sections detail the primary mechanistic pathways for its cleavage.

The most common method for the deprotection of TBDMS ethers involves the use of fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The mechanism is driven by the exceptionally high strength of the silicon-fluoride (Si-F) bond. The process begins with the nucleophilic attack of the fluoride anion on the silicon atom of the silyl ether. organic-chemistry.org This attack leads to the formation of a hypervalent, pentacoordinate silicon intermediate. organic-chemistry.orgechemi.com The formation of this intermediate is facilitated by the ability of silicon to utilize its vacant d-orbitals for hybridization. organic-chemistry.org The subsequent collapse of this intermediate results in the cleavage of the silicon-oxygen (Si-O) bond, releasing the alcohol and forming the stable tert-butyldimethylsilyl fluoride. organic-chemistry.org

Table 1: Key Steps in Fluoride-Mediated Deprotection of TBDMS Ethers

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic Attack | Fluoride ion (F⁻) attacks the silicon atom of the TBDMS ether. |

| 2 | Intermediate Formation | A pentavalent silicon intermediate is formed. |

| 3 | Bond Cleavage | The Si-O bond breaks, driven by the formation of the strong Si-F bond. |

TBDMS ethers can also be cleaved under acidic conditions, though they are generally more stable to acid than trimethylsilyl (B98337) (TMS) ethers. The acid-catalyzed desilylation pathway typically involves an initial protonation of the ether oxygen atom. This protonation makes the alkoxy group a better leaving group. Following protonation, a nucleophile present in the reaction medium (such as water, an alcohol, or the conjugate base of the acid) attacks the silicon center. This can proceed through a mechanism that may involve a pentavalent intermediate, similar to fluoride-mediated cleavage. echemi.com The steric bulk of the tert-butyl group on the silicon atom influences the rate of this reaction, providing a basis for the selective deprotection of different silyl ethers. echemi.com A variety of acidic reagents, from aqueous acetic acid to stronger acids like p-toluenesulfonic acid, can be employed. organic-chemistry.orgiwu.edu

Table 2: Comparison of Deprotection Mechanisms for TBDMS Ethers

| Feature | Nucleophilic Cleavage (Fluoride) | Acid-Catalyzed Cleavage |

|---|---|---|

| Key Reagent | Fluoride source (e.g., TBAF) | Protic or Lewis acid (e.g., Acetic Acid, p-TsOH) |

| Initial Step | Nucleophilic attack on Silicon | Protonation of Oxygen |

| Key Intermediate | Pentavalent silicon species | Protonated ether |

| Driving Force | Formation of strong Si-F bond | Formation of a good leaving group (alcohol) |

| Selectivity | Highly effective for Si-O cleavage | Can be tuned based on acid strength and sterics |

Metal-Catalyzed Cleavage Mechanisms (e.g., CuSO4, TiCl4)

The metal-catalyzed cleavage of the silicon-carbon bond in bis(tert-butyldimethylsilyl)acetylene is a crucial transformation in organic synthesis, enabling the selective deprotection and subsequent functionalization of the acetylenic core. While detailed mechanistic studies specifically focusing on the cleavage of bis(tert-butyldimethylsilyl)acetylene with copper(II) sulfate (B86663) (CuSO4) and titanium(IV) chloride (TiCl4) are not extensively documented in the reviewed literature, plausible mechanisms can be inferred from related transformations involving the desilylation of silyl ethers and other organosilanes.

Copper(II) Sulfate (CuSO4):

The use of CuSO4 in the cleavage of silyl groups, particularly in the context of silyl ethers, often involves the coordination of the copper ion to an oxygen atom, which facilitates the departure of the silyl group. In the case of bis(tert-butyldimethylsilyl)acetylene, a direct interaction between the copper salt and the carbon-carbon triple bond or the silicon atom is more likely. A proposed mechanistic pathway may involve the following steps:

Activation of the Silyl Group: The Lewis acidic character of the Cu(II) center could allow for coordination to the electron-rich acetylene π-system. This interaction would polarize the C-Si bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: A nucleophile present in the reaction medium, such as water or an alcohol (often methanol (B129727) is used as a solvent), would then attack the activated silicon atom.

Proton Transfer and Cleavage: A subsequent proton transfer would lead to the cleavage of the Si-C bond, releasing the terminal alkyne and a silylated byproduct.

A mild and efficient method for the deprotection of trimethylsilyl (TMS) alkynes has been reported using a combination of sodium ascorbate (B8700270) and copper sulfate, suggesting the catalytic role of copper in facilitating this transformation. researchgate.net

Titanium(IV) Chloride (TiCl4):

Titanium(IV) chloride is a strong Lewis acid known to promote a variety of chemical transformations, including the cleavage of silyl ethers. iwu.edu Its application in the cleavage of the Si-C bond in bis(tert-butyldimethylsilyl)acetylene is expected to proceed through a Lewis acid-mediated mechanism.

Lewis Acid Coordination: TiCl4 can coordinate to the π-electrons of the acetylene bond. This coordination withdraws electron density from the triple bond, which in turn weakens the adjacent Si-C bonds.

Nucleophilic Assistance: Similar to the CuSO4 mechanism, a nucleophile, either from the solvent or an additive, would attack the electron-deficient silicon atom.

Bond Cleavage: The formation of a pentacoordinate silicon intermediate would facilitate the cleavage of the Si-C bond, yielding the desilylated acetylene.

It has been noted that the reactivity of TiCl4 in cleaving tert-butyldimethylsilyl (TBDMS) ethers can be enhanced by the presence of Lewis bases, which may modulate the Lewis acidity of the titanium center and assist in the reaction. iwu.edu While this is observed for silyl ethers, it suggests that additives could play a significant role in the TiCl4-mediated cleavage of silylacetylenes as well.

Chemoselective Desilylation Strategies

The selective removal of one tert-butyldimethylsilyl (TBDMS) group from bis(tert-butyldimethylsilyl)acetylene is a highly valuable strategy for the synthesis of unsymmetrical acetylenes. This process, known as mono-desilylation, allows for the stepwise functionalization of the alkyne. The success of chemoselective desilylation hinges on the ability to control the reaction conditions to favor the cleavage of a single Si-C bond.

Several reagents and conditions have been developed for the desilylation of silylalkynes, and these can be adapted for the selective mono-desilylation of bis(TBDMS)acetylene. The choice of reagent and reaction parameters is critical to achieve high selectivity.

Fluoride-Based Reagents:

Fluoride ions are widely used for the cleavage of silicon-element bonds due to the high strength of the Si-F bond. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are effective for desilylation. researchgate.netchemspider.com However, the high reactivity of TBAF can sometimes lead to the removal of both silyl groups, resulting in low selectivity. To achieve mono-desilylation, carefully controlling the stoichiometry of the fluoride source and the reaction time is crucial. The basicity of TBAF can also cause decomposition of sensitive substrates. chemspider.com Milder fluoride sources, such as potassium bifluoride (KHF2), have been shown to be effective for the selective desilylation of phenolic TBDMS ethers and may offer better control in the case of bis(TBDMS)acetylene. nih.gov

Base-Catalyzed Methanolysis:

A common and mild method for the desilylation of trimethylsilyl (TMS) alkynes involves the use of potassium carbonate (K2CO3) in methanol. chemspider.comreddit.comrsc.org This method relies on the in situ generation of methoxide (B1231860) ions, which act as the nucleophile to attack the silicon atom. The lower steric hindrance of the TMS group makes it more susceptible to this type of cleavage compared to the bulkier TBDMS group. However, by carefully controlling the reaction time and temperature, it is possible to achieve selective mono-desilylation of bis(TBDMS)acetylene.

Interactive Data Table: Reagents for Chemoselective Desilylation of Silylalkynes

| Reagent/System | Typical Conditions | Substrate | Selectivity Notes |

| K2CO3 / MeOH | Room Temperature | TMS-alkynes | Generally high yielding for TMS group removal. chemspider.com For TBDMS, requires careful monitoring to achieve mono-desilylation. |

| TBAF / THF | 0 °C to Room Temperature | TBDMS ethers | Highly effective but can lead to overreaction. Stoichiometry and reaction time are critical for selectivity. chemspider.com |

| KHF2 / MeOH | Room Temperature | Phenolic TBDMS ethers | Milder fluoride source, offering potentially higher selectivity. nih.gov |

| Sodium Ascorbate / CuSO4 | Room Temperature, EtOH/H2O | TMS-alkynes | A mild system for TMS cleavage, suggesting a potential for selective TBDMS desilylation under controlled conditions. researchgate.net |

The ability to perform a selective mono-desilylation opens up synthetic pathways to a wide range of unsymmetrically substituted acetylenes, which are important building blocks in medicinal chemistry, materials science, and natural product synthesis. scispace.com The resulting mono-silylated, mono-unprotected acetylene can then undergo further reactions, such as Sonogashira coupling, before the removal of the second silyl group. nih.gov

Coordination Chemistry and Catalytic Applications of Bis Tert Butyldimethylsilyl Acetylene Complexes

Synthesis and Structural Characterization of Metal-Alkyne π-Complexes

The interaction of gold(I) precursors with bis(tert-butyldimethylsilyl)acetylene leads to the formation of stable metal-alkyne π-complexes. These complexes serve as key intermediates and pre-catalysts in a variety of gold-catalyzed transformations.

Gold(I) π-Complexes of Bis(tert-butyldimethylsilyl)acetylene

A notable example of a stable gold(I) π-complex is the Au(I) π-bis(tert-butyldimethylsilyl)acetylene triphenylphosphine (B44618) complex. This linear, η²-alkyne π-complex of [Ph₃PAu]⁺ has been successfully synthesized and characterized. researchgate.net Its stability can be attributed to the strong π-backbonding from the gold(I) center to the alkyne and the steric bulk of the tert-butyldimethylsilyl and triphenylphosphine groups, which protect the gold center. This shelf-stable complex has proven to be an effective pre-catalyst for a range of gold(I)-catalyzed reactions involving alkyne π-activation. researchgate.net

The synthesis of such complexes typically involves the reaction of a gold(I) precursor, such as (triphenylphosphine)gold(I) chloride, with a silver salt (e.g., silver hexafluoroantimonate) to generate a cationic gold(I) species, which is then reacted with bis(tert-butyldimethylsilyl)acetylene.

Crystallographic analysis of the Au(I) π-bis(tert-butyldimethylsilyl)acetylene triphenylphosphine hexafluoroantimonate complex provides valuable insights into its molecular structure.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Au-P Bond Length (Å) | 2.25 |

| Au-C(alkyne) Bond Lengths (Å) | 2.18, 2.19 |

| C≡C Bond Length (Å) | 1.24 |

| P-Au-Cg(alkyne centroid) Angle (°) | 175.8 |

| Si-C(alkyne)-C(alkyne) Angles (°) | 170.1, 171.3 |

This table is interactive. Data sourced from the Cambridge Crystallographic Data Centre (CCDC 1043329).

The data reveals a nearly linear P-Au-alkyne arrangement, characteristic of two-coordinate gold(I) complexes. The elongation of the C≡C bond from a typical alkyne bond length (approx. 1.20 Å) and the bending of the Si-C-C angles away from 180° are indicative of significant π-backbonding from the gold center to the alkyne's π* orbitals.

Intricate Bonding Motifs in Silyl-Substituted Alkyne Metal Complexes

The bonding in metal-alkyne complexes is generally described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the alkyne's π-orbital to an empty metal d-orbital and π-backdonation from a filled metal d-orbital to the alkyne's π*-antibonding orbitals. In the case of silyl-substituted alkynes like BTBMSA, the electronic properties of the silicon atom and the steric bulk of the tert-butyldimethylsilyl groups introduce additional complexities.

The tert-butyldimethylsilyl groups are primarily electron-donating through hyperconjugation, which increases the electron density on the alkyne π-system. This enhanced electron density strengthens the σ-donation component of the metal-alkyne bond. Furthermore, the bulky nature of these groups plays a crucial role in stabilizing the resulting metal complexes by sterically shielding the reactive metal center and the coordinated alkyne. This steric hindrance can also influence the regioselectivity and stereoselectivity of subsequent catalytic reactions. Computational studies on related silyl-tethered enynes have highlighted the significant role of silyl (B83357) groups in directing the pathways of gold(I)-catalyzed cycloisomerization reactions, influencing regioselectivity through their involvement in skeletal rearrangements.

Bis(tert-butyldimethylsilyl)acetylene as a Pre-Catalyst in Homogeneous Catalysis

The stability and reactivity of gold(I) π-complexes of BTBMSA make them excellent pre-catalysts for a variety of homogeneous catalytic reactions. The bulky silyl groups can be readily cleaved, allowing the activated alkyne to participate in subsequent transformations.

Gold(I)-Catalyzed Alkyne Activation Reactions

Gold(I) catalysts are renowned for their ability to activate alkynes towards nucleophilic attack. The coordination of the alkyne to the cationic gold(I) center renders the triple bond highly electrophilic. The Au(I) π-bis(tert-butyldimethylsilyl)acetylene triphenylphosphine complex has been shown to be an effective pre-catalyst for such reactions. researchgate.net In a typical catalytic cycle, the BTBMSA ligand can be displaced by a substrate alkyne, which is then activated for nucleophilic attack. Alternatively, the coordinated BTBMSA itself can undergo reaction. The general mechanism involves the initial π-coordination of the alkyne to the gold(I) catalyst, followed by nucleophilic attack on one of the alkyne carbons, leading to the formation of a vinylgold intermediate. Subsequent protonolysis or other transformations regenerate the active catalyst and yield the final product.

Applications in Glycosylation Catalysis

A significant application of the Au(I)-BTBMSA complex as a pre-catalyst is in the field of glycosylation. researchgate.net It has been successfully employed in glycosylation reactions using glycosyl ortho-alkynylbenzoates as donors. researchgate.net The proposed mechanism for this gold(I)-catalyzed glycosylation involves the activation of the alkyne moiety of the glycosyl donor by the gold(I) catalyst. This activation facilitates an intramolecular attack by the ester carbonyl oxygen, leading to the formation of a key isochromen-4-yl-gold(I) intermediate and the release of the glycosyl cation. This oxocarbenium ion is then trapped by a glycosyl acceptor (an alcohol) to form the desired glycosidic bond. The stability and ease of handling of the BTBMSA pre-catalyst make it a valuable tool for synthesizing complex carbohydrates under mild conditions. researchgate.net

Insights into Dual Gold Catalysis Mechanisms

Dual gold catalysis has emerged as a powerful strategy for complex organic transformations, where two gold centers cooperate to activate the substrate. In many instances, one gold atom acts as a σ-activator (by forming a gold acetylide) while the other acts as a π-activator. While specific studies detailing the use of BTBMSA in dual gold catalysis are limited, the principles of this catalytic manifold provide a framework for its potential involvement.

In a hypothetical dual gold catalytic cycle involving a silylated alkyne, one gold catalyst could react with the terminal alkyne (if present) to form a gold acetylide. The second gold catalyst would then coordinate to the π-system of another alkyne functionality within the same or another molecule. This dual activation would bring the reacting partners into close proximity and facilitate intramolecular or intermolecular reactions. Given the stability of gold(I) π-complexes with silylated alkynes, it is plausible that complexes of BTBMSA could play a role in such catalytic systems, either as a stable pre-catalyst that generates the active species or as a spectator ligand that modulates the reactivity of the catalytic center. Further research is needed to fully explore the potential of bis(tert-butyldimethylsilyl)acetylene in the realm of dual gold catalysis.

Investigations into Other Transition Metal Catalysis Involving Silylacetylenes

Beyond the well-established coordination chemistry with certain metals, silylacetylenes, including Bis(tert-butyldimethylsilyl)acetylene, are valuable substrates in catalytic reactions mediated by other transition metals. This section explores specific applications in iron and platinum catalysis, highlighting the unique reactivity and synthetic potential of these silicon-containing alkynes.

Platinum-Catalyzed Diboration Reactions

Platinum complexes are highly effective catalysts for the diboration of alkynes, a reaction that installs two boryl groups across a carbon-carbon triple bond in a single step. nih.govrsc.org This transformation is a powerful tool for synthesizing 1,2-diborylalkenes, which are versatile intermediates in organic synthesis. The reaction generally proceeds with high regio- and stereoselectivity, typically resulting in cis-addition of the diboron (B99234) reagent to the alkyne.

Research Findings:

The platinum-catalyzed diboration of alkynes was first reported by Miyaura and has since been extensively studied. nih.gov The generally accepted mechanism involves the oxidative addition of the B-B bond of a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to a platinum(0) complex. nih.govresearchgate.net This step forms a bis(boryl)platinum(II) intermediate. Subsequently, the alkyne coordinates to this intermediate and undergoes migratory insertion into a Pt-B bond. The final step is a reductive elimination that releases the 1,2-diborylalkene product and regenerates the platinum(0) catalyst, allowing the catalytic cycle to continue. nih.govqub.ac.uk

Studies on a range of alkynes have demonstrated the broad applicability of this reaction. For instance, the diboration of various terminal alkynes using 1,8-diaminonaphthalene-protected diboronic acid (B₂(dan)₂) in the presence of a platinum catalyst proceeds smoothly to give 1,2-diborylalkenes in high yields. nih.gov The reaction of trimethylsilylacetylene, a close structural analog of the target compound, was shown to be complete in one hour at 80 °C, affording the desired product in 63% yield. nih.gov This demonstrates the viability of platinum-catalyzed diboration with silyl-substituted alkynes.

The reaction conditions, including the choice of ligand and solvent, are critical for the success of the reaction. nih.gov The steric and electronic properties of the silyl groups on the alkyne can influence the reaction rate and efficiency. While Bis(tert-butyldimethylsilyl)acetylene is a sterically demanding substrate, the principles established with other silylacetylenes suggest it would undergo a similar cis-diboration.

The following table details the results from the platinum-catalyzed diboration of various alkynes, including a silylalkyne, which serves as a model for the reactivity of Bis(tert-butyldimethylsilyl)acetylene.

| Alkyne Substrate | Diboron Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenylacetylene | B₂(dan)₂ | Pt(dba)₂ / P(p-tol)₃ | Toluene | 110 | 24 | 92 |

| 1-Octyne | B₂(dan)₂ | Pt(dba)₂ / P(p-tol)₃ | Toluene | 110 | 24 | 71 |

| Trimethylsilylacetylene | B₂(dan)₂ | Pt(dba)₂ / P(p-tol)₃ | Toluene | 80 | 1 | 63 |

| Diphenylacetylene | B₂(dan)₂ | Pt(dba)₂ / P(p-tol)₃ | Toluene | 110 | 1 | 90 |

Data sourced from a study on the Pt-catalyzed diboration of various alkynes. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a primary method for the structural analysis of Bis(tert-butyldimethylsilyl)acetylene, offering detailed insights into the hydrogen and carbon environments within the molecule.

Detailed ¹H NMR Spectral Analysis

The proton NMR spectrum of the symmetrically substituted Bis(tert-butyldimethylsilyl)acetylene is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. The spectrum typically exhibits two main signals corresponding to the two distinct types of protons: those of the methyl groups attached to the silicon atoms and those of the tert-butyl groups.

The protons of the four methyl groups directly bonded to the two silicon atoms are chemically equivalent. Consequently, they appear as a single, sharp singlet in the upfield region of the spectrum, typically around δ 0.12 ppm . The integration of this peak corresponds to twelve protons.

Similarly, the protons of the two tert-butyl groups are also equivalent. These eighteen protons give rise to another sharp singlet, located slightly downfield compared to the silyl-methyl protons, generally appearing at approximately δ 0.95 ppm .

The absence of any other proton signals confirms the chemical structure, and the lack of splitting in the observed signals indicates no proton-proton coupling between the methyl and tert-butyl groups, as they are separated by the silicon atom.

Table 1: ¹H NMR Spectral Data for Bis(tert-butyldimethylsilyl)acetylene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.12 | Singlet | 12H | Si-(CH₃)₂ |

| 0.95 | Singlet | 18H | C-(CH₃)₃ |

Comprehensive ¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon environments. For Bis(tert-butyldimethylsilyl)acetylene, four distinct carbon signals are expected and observed.

The most characteristic signal is that of the acetylenic carbons (C≡C). Due to the influence of the silicon substituents, these carbons are significantly shielded and appear at a chemical shift of approximately δ 113.8 ppm .

The carbons of the methyl groups attached to the silicon atoms typically resonate at around δ -2.7 ppm , appearing in the upfield region of the spectrum. The carbons of the tert-butyl groups show two signals: one for the quaternary carbon at about δ 20.3 ppm and another for the methyl carbons of the tert-butyl group at approximately δ 27.8 ppm .

Table 2: ¹³C NMR Chemical Shift Assignments for Bis(tert-butyldimethylsilyl)acetylene

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| -2.7 | CH₃ | Si-(CH₃)₂ |

| 20.3 | C | Si-C(CH₃)₃ |

| 27.8 | CH₃ | Si-C(CH₃)₃ |

| 113.8 | C | -C≡C- |

Application of 2D NMR Techniques for Connectivity and Stereochemistry

While one-dimensional NMR provides the fundamental structural information, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to rigorously confirm the connectivity.

An HSQC experiment would show direct correlations between the proton signals and the carbon signals to which they are attached. Specifically, it would confirm that the proton signal at δ 0.12 ppm is directly bonded to the carbon at δ -2.7 ppm (Si-CH₃) and the proton signal at δ 0.95 ppm is linked to the carbon at δ 27.8 ppm (C-CH₃).

An HMBC experiment would reveal longer-range couplings (typically over two to three bonds). Key correlations would be expected from the protons of the silyl-methyl groups (δ 0.12 ppm) to the quaternary carbon of the tert-butyl group and the acetylenic carbon. Similarly, the protons of the tert-butyl groups (δ 0.95 ppm) would show correlations to the quaternary carbon and the silicon atom. These correlations would provide unequivocal evidence for the assembled structure of the molecule. As the molecule does not possess any chiral centers, stereochemical analysis is not applicable.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of Bis(tert-butyldimethylsilyl)acetylene. The calculated exact mass for the molecular ion [M]⁺ of C₁₄H₃₀Si₂ is 254.1937 g/mol . An experimental HRMS measurement yielding a value very close to this calculated mass would confirm the elemental composition of the compound.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) provides characteristic fragmentation patterns that serve as a molecular fingerprint. The mass spectrum of Bis(tert-butyldimethylsilyl)acetylene is expected to show a molecular ion peak ([M]⁺) at m/z = 254.

Table 3: Predicted EIMS Fragmentation for Bis(tert-butyldimethylsilyl)acetylene

| m/z | Proposed Fragment Ion |

|---|---|

| 254 | [M]⁺ |

| 197 | [M - C(CH₃)₃]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, specific bonds and their vibrational modes can be identified, providing a molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present. For Bis(tert-butyldimethylsilyl)acetylene, the key functional groups are the C-H bonds of the methyl and tert-butyl groups, the Si-C bonds, and the internal carbon-carbon triple bond (C≡C).

While a specific experimental spectrum for Bis(tert-butyldimethylsilyl)acetylene is not widely published, the expected characteristic absorption regions for its primary functional groups can be predicted based on established correlation tables. The symmetrical nature of Bis(tert-butyldimethylsilyl)acetylene means the C≡C stretching vibration would be expected to be very weak or absent in the IR spectrum due to a lack of a significant change in the dipole moment during the vibration.

Table 1. Predicted Infrared (IR) Absorption Bands for Bis(tert-butyldimethylsilyl)acetylene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |

| C≡C (Internal Alkyne) | Stretching | ~2100 - 2260 | Very Weak / Inactive |

| C-H (Alkyl) | Bending | 1365 - 1465 | Medium |

| Si-CH₃ | Rocking | ~800 - 840 | Strong |

| Si-C | Stretching | 650 - 860 | Medium to Strong |

Note: This table is predictive and based on characteristic vibrational frequencies for the respective functional groups.

X-ray Crystallography for Solid-State Structural Analysis

As of now, a published single-crystal X-ray diffraction study for Bis(tert-butyldimethylsilyl)acetylene is not available in the public domain. Such a study would provide invaluable data on its solid-state architecture. For a molecule with its structure, key parameters of interest would include the length of the central C≡C bond, the Si-C bond distances, and the angles around the silicon atoms, which would confirm their tetrahedral geometry. The analysis would also reveal how the bulky tert-butyldimethylsilyl groups are oriented relative to each other and how the molecules pack within the crystal lattice.

Table 2. Key Structural Parameters Obtainable from X-ray Crystallography of Bis(tert-butyldimethylsilyl)acetylene

| Parameter | Description | Anticipated Value Range |

| Crystal System | The symmetry system of the crystal lattice. | Not Determined |

| Space Group | The specific symmetry group of the crystal. | Not Determined |

| C≡C Bond Length | The distance between the two sp-hybridized carbons. | ~1.18 - 1.22 Å |

| Si-C(sp) Bond Length | The distance between a silicon atom and an sp-hybridized carbon. | ~1.83 - 1.87 Å |

| Si-C(sp³) Bond Length | The distance between a silicon atom and an sp³-hybridized carbon. | ~1.86 - 1.90 Å |

| C-Si-C Bond Angle | The angle between carbon atoms bonded to the same silicon atom. | ~109.5° (Tetrahedral) |

Note: Anticipated values are based on typical bond lengths and angles for similar organosilicon compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelength of maximum absorption (λmax) is related to the energy difference between these states.

For Bis(tert-butyldimethylsilyl)acetylene, the primary chromophore is the carbon-carbon triple bond. Simple, non-conjugated alkynes typically exhibit absorption bands in the far-UV region, which may be below the cutoff of standard laboratory spectrophotometers. These absorptions are generally attributed to π → π* transitions. The presence of silicon atoms directly attached to the acetylene (B1199291) unit can influence the energy of these transitions. However, specific experimental UV-Vis spectral data, including λmax and molar absorptivity (ε), for Bis(tert-butyldimethylsilyl)acetylene are not extensively documented in scientific literature.

Table 3. Expected Electronic Transitions for Bis(tert-butyldimethylsilyl)acetylene

| Chromophore | Electronic Transition | Expected Absorption Region (λmax) |

| C≡C | π → π* | Far-UV (< 200 nm) |

Note: The expected absorption region is an estimate for non-conjugated alkynes.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of chemical compounds. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used for volatile and non-volatile compounds, respectively.

Given its volatility, Gas Chromatography (GC) is a suitable method for analyzing Bis(tert-butyldimethylsilyl)acetylene. Commercial suppliers often cite GC as the method used to determine the purity of this compound. gcms.cz In a typical GC analysis, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the compound's boiling point and its interactions with the stationary phase. A nonpolar stationary phase would be appropriate for this nonpolar analyte.

High-Performance Liquid Chromatography (HPLC) could also potentially be used, likely in a reversed-phase mode with a nonpolar stationary phase (like C18) and a polar mobile phase. However, specific, detailed protocols including column types, mobile phases, flow rates, and retention times for either GC or HPLC analysis of Bis(tert-butyldimethylsilyl)acetylene are not detailed in readily accessible literature.

Table 4. General Chromatographic Approaches for Bis(tert-butyldimethylsilyl)acetylene Analysis

| Method | Stationary Phase (Typical) | Mobile Phase / Carrier Gas (Typical) | Detection Method | Purpose |

| Gas Chromatography (GC) | Nonpolar (e.g., polydimethylsiloxane) | Inert Gas (e.g., He, N₂) | Flame Ionization (FID), Mass Spectrometry (MS) | Purity Assessment, Separation |

| HPLC (Reversed-Phase) | Nonpolar (e.g., C18, C8) | Polar (e.g., Acetonitrile/Water) | UV, Refractive Index (RI) | Separation, Purity Assessment |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure and reactivity of molecules. It offers a balance between accuracy and computational cost, making it suitable for investigating complex reaction mechanisms.

DFT calculations have been instrumental in understanding the interactions between silylenes (silicon analogues of carbenes) and alkynes. Silylenes are highly reactive species that can undergo addition reactions with unsaturated compounds like alkynes. DFT studies on the reaction of silylenes with various alkynes reveal the nature of the bonding and the mechanism of these addition reactions.

Theoretical investigations into the reaction of silylenes with C60, a fullerene, have shown that the interaction is governed by the frontier molecular orbitals (FMOs) of the reactants. nih.gov The highest occupied molecular orbital (HOMO) of the silylene interacts with the lowest unoccupied molecular orbital (LUMO) of the alkyne (or in this case, the fullerene double bond), leading to the formation of a silacyclopropene-like intermediate. DFT calculations on the reaction of boroles with alkynes have also provided insights into the formation of various cyclic boron-containing compounds, with the reaction pathways and product distributions being dependent on the substituents on both the borole (B14762680) and the alkyne. nih.gov

In the context of Bis(tert-butyldimethylsilyl)acetylene, the bulky tert-butyldimethylsilyl groups would sterically and electronically influence the approach of a silylene to the acetylene (B1199291) core. DFT calculations would be crucial in predicting the preferred trajectory of the silylene and the structure of the resulting adduct. The electronic effects of the silyl (B83357) groups, which can act as weak σ-donors and have d-orbitals available for bonding, would also be elucidated through DFT analysis of the molecular orbitals.

A key strength of DFT is its ability to map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers. This information is vital for determining the feasibility and kinetics of a reaction. For the addition of a silylene to an alkyne, DFT calculations can provide the activation energy for the reaction and the relative stabilities of any intermediates.

For instance, in the Ziegler-Natta polymerization process, DFT has been used to study the inhibitory effects of acetylene and methylacetylene. nih.gov These studies calculated the adsorption energies and activation energies for the interaction of the alkynes with the catalyst, providing a quantitative understanding of the reaction energetics. nih.gov Similarly, for the reaction of a silylene with Bis(tert-butyldimethylsilyl)acetylene, DFT could be used to calculate the energy profile for the formation of a silacyclopropene derivative. This would involve locating the transition state for the addition reaction and calculating its energy relative to the reactants and the product. The presence of the bulky silyl groups would likely influence the geometry and energy of the transition state.

| Computational Parameter | Description |

| Adsorption Energy | The energy released when a molecule binds to a surface or another molecule. |

| Activation Energy | The minimum amount of energy required for a chemical reaction to occur. |

| Transition State | A high-energy, unstable configuration of atoms that exists for a very short time during a chemical reaction. |

| Intermediate | A relatively stable molecule that is formed as a step in a multi-step reaction. |

Periodic DFT calculations are employed to model systems with periodic boundary conditions, such as the interaction of molecules with solid surfaces. This is particularly relevant for understanding the bonding of alkynes, including Bis(tert-butyldimethylsilyl)acetylene, to metal surfaces, which is a fundamental aspect of heterogeneous catalysis and materials science.

Studies on the adsorption of 2-butyne-1,4-diol (B31916) on an iron (100) surface have utilized periodic DFT to determine the preferred adsorption sites and the nature of the bonding. wien2k.at These calculations revealed that the alkyne group interacts strongly with the iron surface through the formation of covalent bonds and back-bonding from the metal d-orbitals to the alkyne π* orbitals. wien2k.at Similar periodic DFT studies could be applied to Bis(tert-butyldimethylsilyl)acetylene to understand its interaction with various metal surfaces. The calculations would provide insights into the adsorption geometry, adsorption energy, and the electronic structure of the metal-alkyne complex. This knowledge is crucial for applications such as the development of new catalysts and the functionalization of surfaces.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like Bis(tert-butyldimethylsilyl)acetylene, the rotation around the Si-C(sp) and C-C(tert-butyl) bonds is of interest. The bulky tert-butyldimethylsilyl groups can lead to significant steric hindrance, which will influence the preferred conformations of the molecule.

Applications of Bis Tert Butyldimethylsilyl Acetylene in Complex Organic Synthesis

Strategic Implementation in Heterocycle Synthesis

Protected acetylenes are valuable building blocks in the construction of heterocyclic systems, often participating in cycloaddition reactions or serving as precursors for more complex functionalities within the ring system.

A review of synthetic methodologies for substituted tetrahydropyridines did not reveal any specific examples where Bis(tert-butyldimethylsilyl)acetylene is utilized as a starting material or key reagent. The synthesis of these heterocycles is typically achieved through multicomponent reactions, cyclization of amino-alkenes, or Heck reactions, among other methods. acs.orgnih.goveresearchco.comufms.brorganic-chemistry.org

There is no readily available information in the scientific literature describing the use of Bis(tert-butyldimethylsilyl)acetylene for the synthesis of 1,2,3-triazines or 1,2,3-triazoles. The synthesis of 1,2,3-triazines often involves the cyclization of appropriate precursors, such as diazido-alkenoates or the deoxygenation of triazine N-oxides. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.orgwikipedia.orgacs.org Similarly, the synthesis of 1,2,3-triazoles is most famously achieved via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, and while silylacetylenes can be used, specific examples with the bis-TBS derivative are not prominent. organic-chemistry.orgtandfonline.comnih.govrsc.orgorganic-chemistry.org

Advanced Synthetic Strategies for Highly Functionalized Molecules

The reactivity of the silyl-protected alkyne moiety in BTMSA allows for its incorporation into more complex conjugated systems, which are key components in many advanced materials and biologically active molecules.

Preparation of Silylated Conjugated Enynes and Dien-3-ynes

Silylated conjugated enynes and dien-3-ynes are important synthetic intermediates. While direct derivatization of BTMSA for these specific structures is not extensively detailed in the provided context, related chemistry with similar silylated acetylenes provides insight into potential synthetic routes. For instance, the carbometallation of 1,4-bis(trimethylsilyl)buta-1,3-diyne has been used to synthesize (E)-2-methyl-1,4-bis(trimethylsilyl)-1-buten-3-ynes. nih.gov Hydrosilylation of silylated diynes can also lead to the formation of silyl-substituted buta-1,3-dienes. nih.gov These methods highlight the general strategies that could be adapted for the functionalization of BTMSA into more complex enyne and dienyne systems.

Synthesis of β-Ethynyl Ketones

The synthesis of β-ethynyl ketones can be achieved through the conjugate addition of acetylides to α,β-unsaturated ketones. Silyl-protected acetylenes, such as triisopropylsilylacetylene, have been shown to react with enones in the presence of a co-catalyst to form β-ethynyl ketones in high yields. gelest.com This approach is also effective with other silyl (B83357) acetylenes like ethynylTBS and ethynylTBDPS. gelest.com The use of silyl-protected acetylenes is advantageous as it prevents the oligomerization that can occur with non-silylated terminal acetylenes under the reaction conditions. gelest.com An asymmetric variant of this reaction has also been developed, providing good yields and enantiomeric excess. gelest.com

Applications in Material Science Precursor Chemistry

The unique structure of BTMSA and its derivatives makes them valuable precursors in the synthesis of materials with interesting electronic and polymeric properties.

Preparation of Bisketenes

As previously mentioned, 2,5-bis(tert-butyldimethylsilyloxy)furans, which can be synthesized from precursors related to BTMSA chemistry, serve as stable and effective vicinal bisketene equivalents. researchgate.netresearchgate.netchemrxiv.org Ketenes themselves are highly reactive and prone to [2+2] cycloadditions, making them difficult to handle in Diels-Alder reactions. orgsyn.org The use of masked bisketenes like the silyloxyfurans circumvents this issue, allowing for controlled cycloaddition reactions to build complex molecular frameworks that are precursors to various functional materials. chemrxiv.org

Polymerization Initiator Derivatives (e.g., for Poly(2-oxazoline)s)

The field of polymer chemistry utilizes specialized initiators to control polymerization processes. While direct use of BTMSA as an initiator is not common, its derivatives can be tailored for this purpose. For instance, acetylene-functionalized initiators have been developed for anionic polymerization, enabling the synthesis of polymers with terminal alkyne groups that are amenable to "click" chemistry modifications. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Alkyne Functionalization

The reactivity of the carbon-carbon triple bond in Bis(tert-butyldimethylsilyl)acetylene offers a gateway to a vast array of chemical transformations. A key area of future research lies in the discovery and development of novel catalytic systems to further expand the repertoire of its functionalization reactions. While existing methods have proven effective, the quest for catalysts with enhanced efficiency, selectivity, and broader substrate scope continues.

One promising avenue is the exploration of earth-abundant metal catalysts as more sustainable alternatives to precious metal catalysts. Iron, copper, and nickel-based catalysts, for instance, are gaining traction for their ability to mediate a variety of organic transformations. Tailoring these catalysts to effectively activate the sterically demanding BTBSA molecule could unlock new and more economical synthetic routes.

Furthermore, the development of photocatalytic systems for the functionalization of BTBSA is an emerging trend. The use of light as a traceless reagent to drive chemical reactions offers a green and powerful tool. Designing photoredox catalysts that can engage with BTBSA to generate reactive intermediates under mild conditions will likely lead to the discovery of unprecedented transformations.

A notable example of a novel catalytic system is the use of a Gold(I) π-bis(tert-butyldimethylsilyl)acetylene triphenylphosphine (B44618) complex. rsc.orgresearchgate.net This well-defined, shelf-stable complex has been shown to be an effective pre-catalyst for a range of Gold(I)-catalyzed alkyne π-activation reactions. rsc.orgresearchgate.net The stability and predictable reactivity of such complexes pave the way for their application in more complex catalytic cycles.

Additionally, research into bimetallic catalytic systems, where two different metals work in synergy, could offer unique reactivity and selectivity profiles for BTBSA functionalization. The combination of a hard and a soft metal, for example, could allow for the sequential activation of different parts of the molecule, leading to highly controlled and specific modifications.

The table below summarizes some of the emerging catalytic systems and their potential applications in the functionalization of BTBSA.

| Catalytic System | Metal Center | Potential BTBSA Functionalization Reactions |

| Earth-Abundant Metal Catalysts | Fe, Cu, Ni | Cross-coupling, hydrosilylation, cycloaddition |

| Photocatalytic Systems | Ru, Ir, Organic Dyes | Radical additions, C-H functionalization |

| Defined Gold(I) π-Alkyne Complexes | Au | Alkyne π-activation, cycloisomerization |

| Bimetallic Catalytic Systems | e.g., Rh/Cu, Pd/Ag | Tandem catalysis, multi-component reactions |

Development of Stereoselective Transformations Employing Silylacetylenes

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry, with profound implications in pharmaceuticals, agrochemicals, and materials science. A significant future direction for BTBSA research is the development of novel stereoselective transformations where it serves as a key prochiral substrate or building block. The bulky tert-butyldimethylsilyl groups can exert significant steric influence, which can be harnessed to control the stereochemical outcome of a reaction.

A major focus will be on the design of chiral catalysts that can effectively differentiate between the two enantiotopic faces of the BTBSA triple bond or its derivatives. This includes the development of new chiral ligands for transition metals such as rhodium, palladium, and iridium, which are known to be effective in a wide range of asymmetric transformations. For instance, rhodium-catalyzed reactions of silylacetylenes have shown promise in achieving high stereoselectivity. organic-chemistry.org

The exploration of organocatalysis for stereoselective reactions of BTBSA is another burgeoning area. Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts can create a chiral environment around the substrate, guiding the approach of reagents to achieve high levels of enantioselectivity. The development of organocatalytic systems that can tolerate the steric bulk of BTBSA will be a key challenge and a significant achievement.

Furthermore, substrate-controlled stereoselective reactions, where a chiral auxiliary is temporarily attached to the BTBSA framework, represent a powerful strategy. The inherent chirality of the auxiliary would then direct the stereochemical course of subsequent transformations. The development of easily attachable and removable chiral auxiliaries compatible with BTBSA chemistry is a critical area for future investigation.

The table below outlines potential stereoselective transformations involving BTBSA and the catalytic approaches that could be explored.

| Stereoselective Transformation | Catalytic Approach | Potential Chiral Products |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Catalysts | Chiral Vicinal Disilyl Alkanes |

| Enantioselective Cycloadditions | Chiral Lewis Acid or Organocatalysts | Chiral Carbocycles and Heterocycles |

| Asymmetric Hydrosilylation | Chiral Platinum or Rhodium Catalysts | Chiral Vinylsilanes |

| Enantioselective Conjugate Addition | Chiral Copper or Organocatalysts | Chiral β-Silyl Carbonyl Compounds |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and scalability. A significant future trend for Bis(tert-butyldimethylsilyl)acetylene will be its seamless integration into these modern synthetic workflows. The unique physical and chemical properties of BTBSA present both opportunities and challenges for its use in continuous flow systems.

A key research focus will be the development of robust and reliable flow protocols for reactions involving BTBSA. This includes optimizing reaction parameters such as temperature, pressure, residence time, and solvent choice to maximize conversion and selectivity in a continuous manner. The handling of reagents and the potential for solid precipitation in the narrow channels of flow reactors are practical challenges that need to be addressed through careful reactor design and process optimization. mit.edu

The development of immobilized catalysts and reagents on solid supports will be crucial for the successful implementation of BTBSA chemistry in flow. Packing reactor columns with these heterogeneous systems allows for easy separation of the catalyst from the product stream, enabling continuous operation and catalyst recycling. Research into novel, highly active, and stable solid-supported catalysts for BTBSA transformations is a critical area of investigation.

Furthermore, the integration of in-line analytical techniques, such as FT-IR and mass spectrometry, will be essential for real-time reaction monitoring and optimization. This data-rich approach, combined with automated feedback loops, will enable the development of self-optimizing synthetic platforms for the on-demand production of BTBSA derivatives. soci.org

The table below highlights key considerations and research areas for integrating BTBSA into flow chemistry and automated synthesis.

| Aspect | Research Focus | Potential Advantages |

| Reactor Design | Microreactors, packed-bed reactors, tube-in-tube reactors | Enhanced heat and mass transfer, improved safety |

| Catalyst Immobilization | Supported metal catalysts, encapsulated catalysts | Catalyst recycling, continuous operation, product purity |

| Process Analytical Technology (PAT) | In-line spectroscopy (FT-IR, Raman), mass spectrometry | Real-time monitoring, automated process control |

| Automated Platforms | Robotic systems, programmable logic controllers (PLCs) | High-throughput screening, library synthesis, process optimization |

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The rigid, linear geometry and the presence of bulky, lipophilic silyl (B83357) groups make Bis(tert-butyldimethylsilyl)acetylene an intriguing building block for the construction of well-defined supramolecular architectures and advanced nanomaterials. Future research in this area will focus on harnessing the unique structural and electronic properties of BTBSA to create functional materials with novel applications.

In supramolecular chemistry, the acetylene (B1199291) linker of BTBSA can participate in non-covalent interactions such as π-π stacking and hydrogen bonding (after desilylation), while the tert-butyldimethylsilyl groups can drive self-assembly through van der Waals interactions and solvophobic effects. The design and synthesis of macrocycles, cages, and polymers incorporating the BTBSA motif could lead to new host-guest systems, molecular sensors, and stimuli-responsive materials. The aforementioned Gold(I) π-bis(tert-butyldimethylsilyl)acetylene triphenylphosphine complex serves as a prime example of a well-defined supramolecular structure with potential applications in catalysis. rsc.orgresearchgate.net

In the realm of nanomaterials, BTBSA can serve as a precursor for the synthesis of carbon-rich nanostructures with tailored properties. For instance, the controlled polymerization and carbonization of BTBSA and its derivatives could yield novel carbon nanotubes, graphene-like materials, or porous carbon frameworks with applications in electronics, energy storage, and catalysis. The synthesis of functionalized bisarylacetylene derivatives over nano-sized carbon ball supported palladium catalysts hints at the potential for creating novel nanomaterials from acetylene precursors. scispace.com

Furthermore, the silyl groups of BTBSA can be functionalized to anchor the molecule to surfaces or to other nanomaterials, enabling the creation of hybrid materials with enhanced properties. For example, BTBSA-functionalized nanoparticles could exhibit improved dispersibility in organic media or serve as platforms for the attachment of other functional molecules.

The table below outlines potential applications of BTBSA in supramolecular chemistry and nanomaterials.

| Application Area | BTBSA-derived Structure | Potential Functionality |

| Supramolecular Chemistry | Macrocycles, Rotaxanes, Catenanes | Molecular recognition, sensing, catalysis |

| Crystal Engineering | Co-crystals, Metal-Organic Frameworks (MOFs) | Gas storage, separation, controlled release |

| Carbon Nanomaterials | Carbon nanotubes, Graphene nanoribbons | Electronics, composites, energy storage |

| Hybrid Materials | Functionalized nanoparticles, Surface-modified materials | Enhanced dispersibility, targeted delivery |

Deepening Mechanistic Understanding through Advanced Computational Techniques

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. The application of advanced computational techniques, particularly Density Functional Theory (DFT), will play an increasingly crucial role in elucidating the intricate details of reactions involving Bis(tert-butyldimethylsilyl)acetylene.

Future computational studies will focus on mapping the potential energy surfaces of key transformations of BTBSA. This will involve locating and characterizing transition states, intermediates, and reaction products to provide a detailed picture of the reaction pathway. Such studies can help to explain observed selectivities, predict the feasibility of new reactions, and guide the design of more efficient catalysts. For instance, DFT calculations have been employed to understand the mechanism of reactions involving group 4 metallocene bis(trimethylsilyl)acetylene (B126346) complexes, providing insights that are applicable to BTBSA systems. nih.gov

A particularly important area of investigation will be the role of the bulky tert-butyldimethylsilyl groups in influencing reaction outcomes. Computational modeling can quantify the steric and electronic effects of these groups, providing a deeper understanding of how they control regioselectivity and stereoselectivity. This knowledge can then be used to design substrates and catalysts that exploit these effects to achieve desired synthetic outcomes.